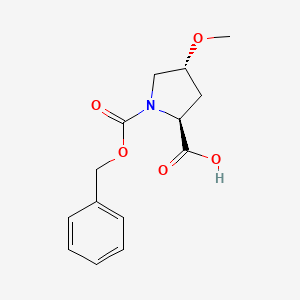

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline

Description

Properties

IUPAC Name |

(2S,4R)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-11-7-12(13(16)17)15(8-11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQAKAAEVLROCY-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline typically involves the reaction of N-protected trans-L-hydroxyproline with a methyl esterification reagent in methanol . The reaction conditions usually include room temperature and the use of methanol or methyl formate as the esterification reagent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline serves as a crucial intermediate in the synthesis of polypeptide compounds. Its unique structure allows for selective reactions at various positions, facilitating the stepwise assembly of peptides with defined sequences.

- Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Peptide coupling | Utilized as a coupling agent in peptide synthesis | 75-90 |

| Esterification | Forms esters with carboxylic acids | 80-85 |

| Deprotection | Selective removal of the benzyloxycarbonyl group | 90 |

Biological Applications

This compound is particularly relevant in biological studies due to its incorporation into collagen-related peptides. Research indicates that substituting hydroxyproline with this compound can enhance the stability of collagen triple helices.

- Case Study: Stabilization of Collagen Triple Helix

Medicinal Chemistry

The structural similarity to proline makes this compound a valuable building block for peptide drugs. Its incorporation into drug design has shown promise in modulating biological activity through conformational control.

- Table 2: Medicinal Chemistry Applications

Mechanism of Action

The mechanism of action of (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline involves its incorporation into polypeptide chains during protein synthesis. The benzyloxycarbonyl group protects the amino terminus, allowing selective reactions at other positions. This protection is crucial for the stepwise synthesis of peptides, ensuring the correct sequence and structure of the final product.

Comparison with Similar Compounds

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline can be compared with other similar compounds such as:

- (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester

- (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid These compounds share structural similarities but differ in the functional groups attached to the proline ring. The presence of the methoxy group in this compound provides unique reactivity and properties, making it distinct from its analogs.

Biological Activity

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline is a proline derivative that has garnered attention in biochemical research for its unique structural properties and biological activities. This compound plays a significant role in various biological processes, particularly in the context of peptide synthesis, enzyme catalysis, and potential therapeutic applications. This article explores its biological activity, including its effects on protein conformation, enzymatic reactions, and therapeutic potential.

Chemical Structure and Properties

The compound this compound features a benzyloxycarbonyl protecting group at the nitrogen atom and a methoxy group at the 4-position of the proline ring. This specific stereochemistry contributes to its biological activity by affecting molecular interactions within peptides and proteins.

1. Conformational Influence on Peptides

Research indicates that the incorporation of this compound into peptides can significantly alter their conformational properties. For instance, studies have shown that this proline derivative can stabilize certain peptide conformations due to its steric and electronic effects.

- Table 1: Conformational Analysis of Proline Derivatives

| Compound | Ring Pucker | φ (°) | ψ (°) | K trans/cis |

|---|---|---|---|---|

| Ac-Pro-OMe | endo | -79 | 177 | 4.6 |

| Ac-Hyp-OMe | exo | -57 | 151 | 6.1 |

| Ac-Flp-OMe | exo | -55 | 141 | 6.7 |

| Ac-(2S,4R)-1-Benzyloxycarbonyl-4-methoxyproline | TBD | TBD | TBD | TBD |

This table summarizes the conformational characteristics of various proline derivatives, highlighting how modifications at the 4-position influence the stability and dynamics of peptide structures .

2. Enzymatic Catalysis

This compound has been studied for its role as an organocatalyst in various reactions. Its ability to facilitate highly enantioselective and diastereoselective reactions makes it a valuable tool in synthetic organic chemistry.

- Case Study: Organocatalytic Reactions

In one study, this compound was utilized to catalyze aldol reactions with high enantioselectivity. The results demonstrated that the presence of the methoxy group significantly increased the reaction rate and selectivity compared to other proline derivatives .

3. Therapeutic Applications

The therapeutic potential of this compound extends to its use in treating various conditions such as hypertension and heart failure. Its derivatives have been shown to inhibit angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure.

- Table 2: Therapeutic Effects of Proline Derivatives

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Hypertension | ACE inhibition | |

| Heart Failure | Modulation of vascular resistance | |

| Congestive Heart Failure | Improvement in cardiac output |

This table illustrates the diverse therapeutic mechanisms associated with proline derivatives, emphasizing their significance in clinical applications.

Q & A

Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?

- Methodological Answer :

- Glovebox/ Schlenk techniques : Prevent oxidation of the Cbz group.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management : Neutralize with silica gel or vermiculite; avoid water due to hydrolysis risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.